![molecular formula C10H9NO3S B1353598 ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate CAS No. 69626-98-8](/img/structure/B1353598.png)
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
Overview
Description
Ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene and dihydropyridine ring system. The molecule contains a ketone group at position 7 and an ethyl ester substituent at position 6 (Fig. 1). This compound belongs to a class of non-nucleoside inhibitors with demonstrated potent activity against human cytomegalovirus (HCMV) DNA polymerase, as highlighted in studies focusing on its carboxamide derivatives . Its mechanism involves direct interaction with the viral polymerase, disrupting DNA replication without requiring metabolic activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminothiophenol in the presence of a base, followed by cyclization and subsequent esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Antiviral Activity
One of the most significant applications of ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate lies in its antiviral properties. Research has indicated that derivatives of this compound exhibit potent activity against various herpesvirus DNA polymerases. A study highlighted the effectiveness of certain analogs in inhibiting viral replication while maintaining selectivity towards human DNA polymerases, which minimizes potential side effects in therapeutic settings .
Case Study : In a comparative study evaluating the efficacy of several thieno[3,2-b]pyridine derivatives, it was found that specific modifications to the ethyl ester significantly enhanced antiviral potency. The conformational rigidity introduced by adjacent substituents was crucial for activity, suggesting a pathway for future drug development targeting herpesviruses.
Anticancer Properties
Research has also explored the anticancer potential of thieno[3,2-b]pyridine derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Data Table: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15.2 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 12.8 | Inhibition of PI3K/Akt signaling pathway |
A549 (Lung) | 18.5 | Cell cycle arrest at G1 phase |
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving thienopyridine intermediates. Variations in synthesis can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Synthesis Overview :
- Starting Material : Thienopyridine precursor.
- Reagents : Ethyl chloroformate and appropriate bases.
- Conditions : Typically carried out under anhydrous conditions to prevent hydrolysis.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Thieno[3,2-b]pyridine Derivatives with Antiviral Activity
Key Compounds :
- 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: These derivatives replace the ethyl ester with a carboxamide group at position 4. Studies show enhanced inhibitory activity against HCMV polymerase compared to the ester variant, likely due to improved hydrogen-bonding interactions with the enzyme’s active site .
- 4-Oxo-4,7-dihydrothieno[2,3-b]pyridines: These isomers shift the ketone group to position 4 and alter the thiophene fusion pattern (2,3-b vs. 3,2-b). They exhibit broad-spectrum inhibition against herpesviruses (HSV-1, EBV, VZV) but lower specificity for HCMV compared to the 7-oxo analogs .
Structural Implications :
- Position of Oxo Group : The 7-oxo configuration in the target compound favors HCMV specificity, whereas 4-oxo analogs target a wider range of herpesviruses.
- Substituent at Position 6: Carboxamides enhance potency over esters, suggesting a critical role for hydrogen-bond donors in target binding .
Thieno-Pyridine Derivatives with Diverse Targets
Comparative Examples :
2-Amino-3-aroylthieno[2,3-c]pyridines: Target: Adenosine A1 receptor (allosteric enhancers). Structural Difference: Aroyl substituents at position 3 and amino group at position 2 enable receptor modulation, diverging from the antiviral scaffold .
Thieno[3,2-c]pyridine Ureas: Target: KDR kinase (angiogenesis inhibitor). Key Feature: Urea moiety at position 3 facilitates strong hydrogen bonding with kinase ATP-binding pockets, unlike the ester/carboxamide in HCMV inhibitors .
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Quinolines: Target: Bacterial pathogens.
Non-Thienopyridine Heterocycles with Overlapping Features
Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structure: Features a thiazolo-pyrimidine core instead of thieno-pyridine.
- Conformational Insight : The central pyrimidine ring adopts a flattened boat conformation, with significant puckering (deviation: 0.224 Å from plane) influencing crystal packing via C–H···O hydrogen bonds .
- Contrast : The thiazole ring introduces sulfur-based electronic effects distinct from thiophene, altering solubility and target compatibility.
Data Table: Structural and Functional Comparison
Critical Analysis of Structural Determinants
- Ring Puckering: Puckering in thieno-pyridines (e.g., boat conformation in thiazolo-pyrimidine ) affects molecular planarity and binding pocket compatibility.
- Hydrogen Bonding: Carboxamides and ureas outperform esters in potency due to dual H-bond donor/acceptor capacity .
- Electronic Effects : Thiophene vs. thiazole alters electron density, influencing interactions with hydrophobic/aromatic enzyme regions.
Biological Activity
Ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate (CAS No. 69626-98-8) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and kinase inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various targets, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 223.25 g/mol
- CAS Number : 69626-98-8
Antiviral Activity
Research has identified this compound as part of a new class of non-nucleoside antiviral agents. It exhibits significant potency against a range of herpesvirus DNA polymerases while showing selectivity towards human DNA polymerases. The conformational restriction provided by the adjacent methyl group is hypothesized to enhance its antiviral efficacy .
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on various kinases, including GSK-3β and IKK-β. In a study assessing several derivatives, it was found that modifications to the compound could lead to varying degrees of inhibition. Notably, some derivatives exhibited IC values as low as 8 nM for GSK-3β inhibition, indicating strong potential for therapeutic applications in diseases where these kinases are implicated .
Table 1: Inhibitory Activity Against Kinases
Compound | Target Kinase | IC (nM) | Selectivity |
---|---|---|---|
This compound | GSK-3β | 8 | High |
Derivative A | IKK-β | 15 | Moderate |
Derivative B | ROCK-1 | 25 | Low |
Cytotoxicity Studies
In cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), several derivatives showed no significant decrease in cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for compounds derived from this compound when considering therapeutic applications .
Summary of Findings
- Antiviral Potency : The compound demonstrates strong antiviral activity against herpesvirus DNA polymerases with excellent selectivity.
- Kinase Inhibition : It serves as a potent inhibitor of GSK-3β and other kinases, with promising IC values indicating potential for treating related pathologies.
- Safety Profile : Preliminary cytotoxicity studies suggest that the compound and its derivatives may be safe at therapeutic concentrations.
Properties
IUPAC Name |
ethyl 7-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)6-5-11-7-3-4-15-9(7)8(6)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXUVVDDUHEOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452181 | |
Record name | ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69626-98-8 | |
Record name | ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.